

Physicochemical Properties of Ornipressin Acetate: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ornipressin acetate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Ornipressin acetate**, a synthetic analogue of vasopressin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological and analytical processes.

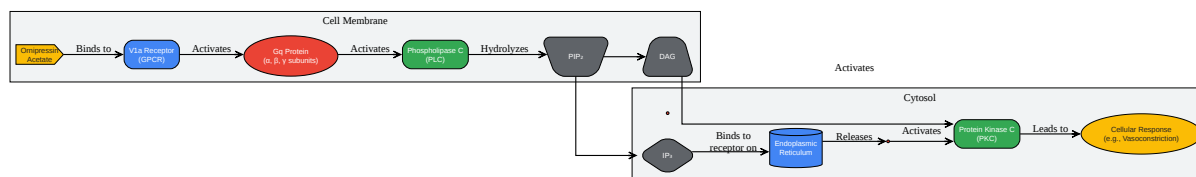
Core Physicochemical Properties

Ornipressin acetate is a potent vasoconstrictor that acts as a specific agonist for the vasopressin V1a receptor. Its chemical and physical characteristics are crucial for its formulation, stability, and biological activity. A summary of its key properties is presented below.

Property	Value	Source(s)
Chemical Formula	C ₄₅ H ₆₃ N ₁₃ O ₁₂ S ₂ · xC ₂ H ₄ O ₂	[1][2][3]
Molecular Weight (Free Base)	1042.19 g/mol	[1][2][3]
Molecular Weight (Acetate Salt)	1102.2 g/mol	[4]
CAS Number	914453-98-8	[1][2][3][4][5]
Appearance	White to off-white powder/crystalline solid	[2][5]
Purity	≥98% (HPLC)	[2][5]
Solubility	DMSO: ~10 mg/mL PBS (pH 7.2): ~20 mg/mL	[5]
Stability	≥ 4 years at -20°C	
Storage Temperature	-20°C	[2]

Mechanism of Action and Signaling Pathway

Ornipressin selectively binds to and activates the vasopressin V1a receptor, a G-protein coupled receptor (GPCR).[6][7] This interaction initiates a downstream signaling cascade primarily through the Gq alpha subunit.[2][8] Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][8] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1][9] The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction and vasoconstriction.[1][8][10]



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Caption: Ornipressin V1a Receptor Signaling Pathway.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of **Ornipressin acetate**.

Solubility Determination

This protocol outlines a method for determining the solubility of **Ornipressin acetate** in various solvents.

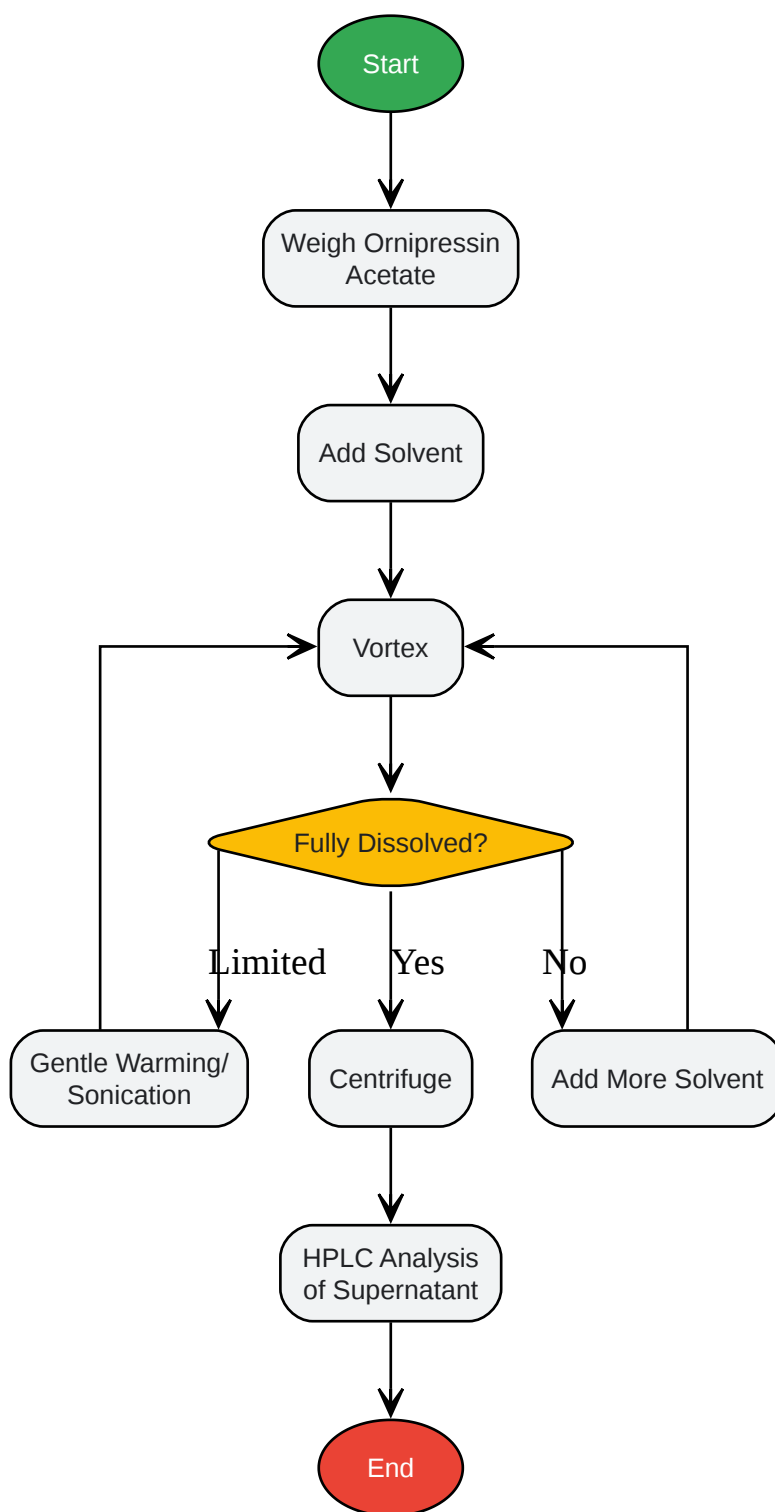
Materials:

- **Ornipressin acetate** powder
- Selection of solvents (e.g., DMSO, water, PBS pH 7.2)
- Vortex mixer
- Centrifuge

- Analytical balance
- HPLC system with UV detector

Procedure:

- Accurately weigh a small amount of **Ornipressin acetate**.
- Add a measured volume of the chosen solvent to the peptide.
- Vortex the mixture thoroughly for 2 minutes to facilitate dissolution.
- If the peptide does not fully dissolve, incrementally add more solvent, vortexing after each addition, until the peptide is completely dissolved.
- If solubility is still limited, gentle warming (<40°C) or sonication can be applied.
- Once dissolved, centrifuge the solution to pellet any remaining undissolved particles.
- Analyze the supernatant using a validated HPLC method to determine the concentration of the dissolved peptide. The concentration at saturation is the solubility.



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Caption: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) of the ionizable groups in **Ornipressin acetate** using potentiometric titration.

Materials:

- **Ornipressin acetate** solution of known concentration
- Standardized solutions of HCl and NaOH (e.g., 0.1 M)
- pH meter with a calibrated electrode
- Stir plate and stir bar
- Burette

Procedure:

- Dissolve a precisely weighed amount of **Ornipressin acetate** in deionized water.
- Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.
- Titrate the solution with the standardized NaOH solution, adding small, precise increments.
- Record the pH value after each addition of NaOH.
- Continue the titration until a high pH (e.g., pH 12) is reached.
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). The equivalence points (steepest parts) indicate the complete deprotonation of an ionizable group.

Melting Point Determination

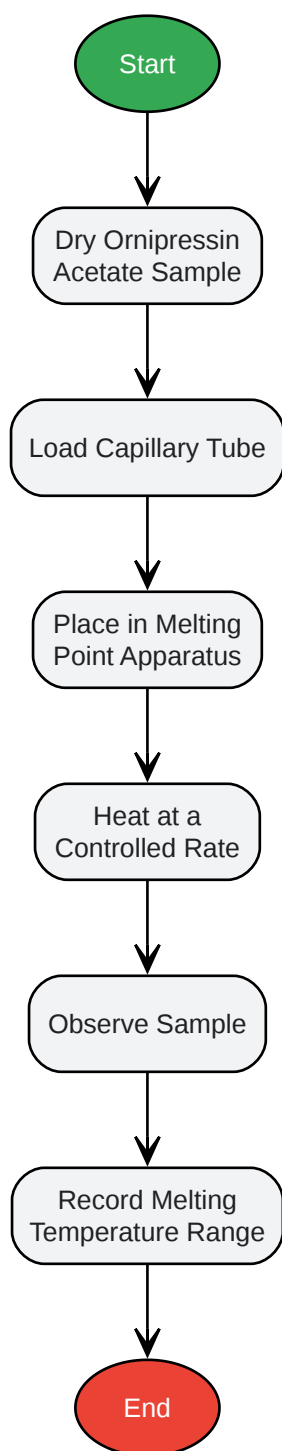
This protocol details the determination of the melting point of **Ornipressin acetate** using a capillary melting point apparatus.

Materials:

- **Ornipressin acetate** powder
- Capillary tubes
- Melting point apparatus

Procedure:

- Ensure the **Ornipressin acetate** sample is completely dry.
- Load a small amount of the powder into a capillary tube by tapping the open end into the sample.
- Compact the powder at the bottom of the tube.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a controlled rate.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.



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Caption: Workflow for Melting Point Determination.

Stability Analysis by HPLC

This protocol outlines a method for assessing the stability of **Ornipressin acetate** under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

- **Ornipressin acetate** solution
- Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
- HPLC system with a suitable column (e.g., C18) and UV detector
- Incubator or water bath

Procedure:

- Prepare solutions of **Ornipressin acetate** at a known concentration.
- Subject the solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).
 - Acidic: Add HCl to achieve a final concentration of 0.1 M.
 - Basic: Add NaOH to achieve a final concentration of 0.1 M.
 - Oxidative: Add H₂O₂ to achieve a final concentration of 3%.
 - Thermal: Incubate the solution at an elevated temperature (e.g., 60°C).
 - Photolytic: Expose the solution to UV light.
- At specified time points, withdraw aliquots of the stressed samples.
- Neutralize the acidic and basic samples before analysis.
- Analyze the samples by a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of the intact **Ornipressin acetate** and the appearance of degradation product peaks over time.

- Quantify the percentage of remaining **Ornipressin acetate** to determine its stability under each condition.

This comprehensive guide provides foundational knowledge and practical methodologies for researchers working with **Ornipressin acetate**. Adherence to these protocols will ensure accurate and reproducible results in the investigation of this important pharmaceutical compound.

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